molecular formula C17H24BFO4 B12319190 2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester

2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester

Cat. No.: B12319190
M. Wt: 322.2 g/mol
InChI Key: PPVCULLUAFFPKG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium carbonate and solvents like tetrahydrofuran (THF) under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(2-tetrahydropyranyloxy)benzeneboronic acid pinacol ester is unique due to its tetrahydropyranyloxy protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are required .

Properties

Molecular Formula

C17H24BFO4

Molecular Weight

322.2 g/mol

IUPAC Name

2-[2-fluoro-4-(oxan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H24BFO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(11-14(13)19)21-15-7-5-6-10-20-15/h8-9,11,15H,5-7,10H2,1-4H3

InChI Key

PPVCULLUAFFPKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3CCCCO3)F

Origin of Product

United States

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